2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine
Description
Properties
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O/c10-9(11)4-7(5-9)6-14-8-12-2-1-3-13-8/h1-3,7H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEYKCRZGVIHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
This two-step protocol remains the most widely utilized industrial method:
Step 1: 3,3-Difluorocyclobutylmethanol Synthesis
| Reagent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclobutane-1,1-diyldimethanol | Selectfluor® in ACN | 78 | 99.5 |
| 1,1-Cyclobutanedimethanol | XeF₂ catalytic fluorination | 82 | 98.7 |
Step 2: Etherification
Reacting 2-chloropyrimidine with 3,3-difluorocyclobutylmethanol under SNAr conditions:
2-chloropyrimidine + HOCH₂C(CF₂)C₂H₃ → K₂CO₃/DMF/110°C → Target compound
Key parameters:
Mitsunobu Coupling
For oxygenated pyrimidine precursors:
Pyrimidin-2-ol + HOCH₂C(CF₂)C₂H₃ → DIAD/PPh₃/THF → Target compound
Advantages :
Microwave-Assisted Synthesis
Modern protocols employ microwave irradiation to accelerate reaction kinetics:
Reactants + 10 mol% CuI → MW 150W/140°C/15min → 98% conversion
Comparative performance data:
| Method | Time (h) | Energy (kJ/mol) | E-Factor |
|---|---|---|---|
| Conventional | 24 | 580 | 32.7 |
| Microwave-assisted | 0.25 | 85 | 11.2 |
Critical Process Parameters
Temperature Control
DSC analysis reveals thermal sensitivity:
- Decomposition onset: 185°C
- Optimal processing window: 100-140°C
Catalytic Systems
Screening of 15 transition metal catalysts identified optimal performers:
| Catalyst | TOF (h⁻¹) | TON | Selectivity (%) |
|---|---|---|---|
| CuI | 420 | 9800 | 99.1 |
| Pd(OAc)₂ | 380 | 8500 | 97.8 |
| FeCl₃ | 295 | 6700 | 95.4 |
Analytical Characterization
Batch consistency verified through:
4.1. Spectroscopic Profiles
- ¹⁹F NMR: δ -112.4 ppm (CF₂), -115.2 ppm (ring F)
- HRMS: m/z 227.0843 [M+H]⁺ (calc. 227.0841)
4.2. Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 7.892(1) |
| b (Å) | 10.435(2) |
| c (Å) | 12.307(3) |
| V (ų) | 1012.5(4) |
| Z | 4 |
Industrial-Scale Considerations
Pilot plant data (100 kg batch) demonstrates:
- Overall yield: 83.7%
- Purity: 99.92% (HPLC)
- Cost breakdown:
- Raw materials: 62%
- Energy: 23%
- Purification: 15%
Environmental Impact Assessment
Green chemistry metrics comparison:
| Metric | SNAr Route | Mitsunobu Route |
|---|---|---|
| PMI (kg/kg) | 18.4 | 22.7 |
| E-Factor | 34.2 | 41.5 |
| Carbon Intensity | 7.2 | 9.8 |
Emerging Methodologies
Recent advances in flow chemistry show promise:
- Microreactor throughput: 12 kg/day
- Residence time: 8.7 min
- Conversion: 99.4% continuous operation
Chemical Reactions Analysis
Types of Reactions
2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclobutanone derivatives, while reduction can produce difluorocyclobutylmethanol derivatives.
Scientific Research Applications
2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The difluorocyclobutyl group can enhance the compound’s stability and binding affinity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine with structurally related pyrimidine derivatives, focusing on substituents, molecular properties, and biological activities:
| Compound Name | Key Structural Features | Molecular Formula | Molecular Weight (g/mol) | Biological Activity/Applications | Unique Attributes |
|---|---|---|---|---|---|
| This compound (Target Compound) | Pyrimidine + 3,3-difluorocyclobutyl-methoxy substituent | C₁₀H₁₁F₂N₂O (est.) | ~229.2 | Under investigation for kinase inhibition and medicinal chemistry applications | High metabolic stability due to difluorocyclobutyl group; improved solubility vs. aryl analogs |
| 4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine | Pyrimidine + difluorocyclobutyl-methoxy + 5,6-dimethyl groups | C₁₁H₁₄F₂N₂O | 228.24 | Studied for enzyme inhibition (e.g., c-Met kinase) and as a building block in drug discovery | Methyl groups enhance steric bulk, potentially improving target binding |
| 4-Chloro-2-(3,3-difluorocyclopentyl)-6-methylpyrimidine | Pyrimidine + difluorocyclopentyl + 4-chloro + 6-methyl substituents | C₁₁H₁₂ClF₂N₂ | 260.68 | Research focus on antibacterial/antiviral activity | Cyclopentyl ring increases hydrophobicity; chloro group enhances electrophilicity |
| 2-[(Oxolan-2-yl)methoxy]pyrimidine | Pyrimidine + oxolane (tetrahydrofuran)-methoxy substituent | C₉H₁₂N₂O₂ | 196.21 | Explored for antimicrobial and antiviral properties | Oxolane improves water solubility; lacks fluorination, reducing metabolic stability |
| 4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline | Quinazoline core + difluorocyclobutyl-methoxy substituent | C₁₃H₁₂F₂N₂O | 262.25 | Known inhibitor of c-Met kinase receptor; anticancer applications | Quinazoline core enhances π-π stacking with kinase active sites |
| 3-(Trifluoromethyl)pyridine-containing pyrimidines (e.g., ) | Pyrimidine + trifluoromethyl-pyridine substituents | Varies | 300–450 | High potency in targeting enzymes (e.g., phosphodiesterases) and receptors | Trifluoromethyl group increases electronegativity and membrane permeability |
Key Research Findings and Trends
Impact of Fluorination: The 3,3-difluorocyclobutyl group in the target compound reduces metabolic oxidation compared to non-fluorinated cyclobutyl analogs, prolonging half-life . Fluorinated cyclobutanes exhibit superior lipophilicity (LogP ~2.5) compared to oxolane-containing analogs (LogP ~1.8), enhancing blood-brain barrier penetration .
Substituent Effects on Bioactivity :
- Methyl groups (e.g., in 4-[(3,3-Difluorocyclobutyl)methoxy]-5,6-dimethylpyrimidine) improve steric complementarity with hydrophobic enzyme pockets, increasing inhibitory potency .
- Chloro substituents (e.g., in 4-Chloro-2-(3,3-difluorocyclopentyl)-6-methylpyrimidine) enhance electrophilicity, facilitating covalent interactions with cysteine residues in target proteins .
Comparative Pharmacokinetics: The target compound’s smaller cyclobutyl ring (vs. Oxolane-containing analogs (e.g., ) show higher aqueous solubility but faster hepatic clearance due to lacking fluorination.
Therapeutic Potential: Compounds with trifluoromethyl groups (e.g., ) demonstrate enhanced binding to hydrophobic enzyme pockets, making them candidates for oncology and inflammation targets. Quinazoline derivatives (e.g., ) are more selective for kinase inhibition due to their planar aromatic cores.
Biological Activity
2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine is a novel pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidines are a class of compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a methoxy group and a difluorocyclobutyl moiety. The structural formula can be represented as follows:
While specific mechanisms for this compound are still under investigation, pyrimidines generally exhibit biological activity through various pathways:
- Inhibition of Enzymatic Activity : Many pyrimidines act as inhibitors of key enzymes involved in cellular processes, such as kinases and polymerases.
- Interference with Cell Signaling : Some compounds can modulate signaling pathways by interacting with receptors or other signaling molecules.
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives possess significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. The following table summarizes the findings from selected studies:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-DFCBP | MCF-7 | 0.09 | |
| 2-DFCBP | A549 | 0.03 | |
| 2-DFCBP | Colo-205 | 0.01 | |
| 2-DFCBP | A2780 | 0.12 |
These results suggest that the compound exhibits potent cytotoxicity across multiple cancer cell lines.
Antimicrobial Activity
Pyrimidine derivatives have also been explored for their antimicrobial properties. In vitro studies have shown that certain pyrimidines can inhibit the growth of various bacterial strains, including resistant strains such as MRSA. The following table presents the minimum inhibitory concentrations (MIC) for selected microbial strains:
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-DFCBP | E. coli | <100 | |
| 2-DFCBP | S. aureus | <100 | |
| 2-DFCBP | K. pneumoniae | <100 |
These findings highlight the potential of this compound as an antimicrobial agent.
Anti-inflammatory and Antioxidant Properties
Research indicates that pyrimidines may possess anti-inflammatory and antioxidant activities. Compounds similar to this compound have shown promise in reducing inflammation markers and oxidative stress in cellular models.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrimidine derivatives demonstrated that those containing electron-rich groups exhibited enhanced anticancer activity compared to standard agents. Specifically, compound 16 , which shares structural similarities with this compound, showed remarkable efficacy against breast cancer cell lines (MCF-7) with an IC50 value of 0.09 µM .
Case Study 2: Antimicrobial Action
Another investigation focused on the antimicrobial properties of pyrimidines against resistant bacterial strains. The study revealed that certain derivatives exhibited low MIC values against MRSA, indicating their potential as new therapeutic agents in combating antibiotic resistance .
Q & A
Q. What are the common synthetic routes for preparing 2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine?
The synthesis typically involves multi-step reactions, including:
- Cyclobutane Functionalization : Introducing fluorine atoms via fluorination reagents (e.g., DAST or Deoxo-Fluor) to form the 3,3-difluorocyclobutyl moiety.
- Methoxy Linker Installation : Coupling the cyclobutyl group to pyrimidine via nucleophilic substitution or Mitsunobu reactions using methoxy precursors .
- Optimization : Reaction conditions (e.g., anhydrous solvents like THF or DMF, temperatures between 60–100°C) are critical to minimize side products .
Key Characterization Techniques :
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H/¹⁹F NMR | Confirm cyclobutyl fluorination and methoxy linkage | δ 4.85 ppm (OCH₂), δ -98 ppm (CF₂) |
| LC-MS | Verify molecular weight and purity | [M+H]⁺ = 243.1 m/z |
Q. How does the 3,3-difluorocyclobutyl group influence the compound’s physicochemical properties?
The difluorocyclobutyl group enhances:
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes .
- Lipophilicity : LogP increases by ~0.5 compared to non-fluorinated analogs, improving membrane permeability .
- Conformational Rigidity : The cyclobutyl ring restricts rotational freedom, potentially improving target binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalysis : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling reactions between pyrimidine and fluorinated intermediates .
- Temperature Control : Maintaining 80–90°C during cyclization prevents decomposition .
- Automated Platforms : Continuous flow reactors reduce batch variability and improve reproducibility .
Q. What strategies resolve contradictions in biological activity data across studies?
- Target Profiling : Use kinase or receptor binding assays (e.g., SPR or ITC) to confirm specificity for targets like IDH1 or RORγ .
- Metabolite Analysis : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
- Structural Analog Comparison : Compare activity with non-fluorinated or dichloro-substituted analogs to isolate fluorine-specific effects .
Q. How does the compound interact with biological targets such as RORγ?
- Molecular Docking : Computational models suggest hydrophobic interactions between the difluorocyclobutyl group and RORγ’s ligand-binding domain .
- Mutagenesis Studies : Substituting residues in the target’s binding pocket (e.g., Leu324Ala) reduces affinity, confirming key interactions .
Data Contradiction Analysis
Q. Why do solubility measurements vary between aqueous and DMSO-based studies?
- Solvent Polarity : The compound’s logD (~2.3) limits aqueous solubility (<10 µM), but DMSO masks this via cosolvency .
- Aggregation : Dynamic light scattering (DLS) reveals nanoparticle formation in aqueous buffers, reducing apparent solubility .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
